6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide
Description
Structural Characterization of 6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide
This compound is a chemical compound with molecular formula C₁₀H₇ClN₄O and a molecular weight of 234.64 g/mol. It belongs to the class of pyrazine carboxamides, which feature a pyrazine ring substituted with a carboxamide group. This particular compound has a chlorine atom at position 6 of the pyrazine ring and is linked to a pyridin-2-yl group through the carboxamide moiety. The compound is registered with Chemical Abstracts Service (CAS) number 848187-27-9.
Crystallographic Analysis and Molecular Geometry
Crystallographic analysis provides essential insights into the three-dimensional structure and molecular geometry of this compound. While specific crystallographic data for this exact compound is limited in current literature, analysis of related compounds allows for reasonable inferences about its structural features.
The molecular structure of this compound likely exhibits specific conformational characteristics determined by the spatial arrangement of its pyrazine and pyridine rings. Based on crystal structures of related compounds, the pyridine ring is expected to form a dihedral angle with the pyrazine ring, which significantly influences the compound's overall geometry and potential for intermolecular interactions.
Similar pyrazinecarboxamide derivatives crystallize in monoclinic space groups, particularly P2₁/c, as observed in related compounds. The expected unit cell parameters would typically include β angles close to 90-105° and Z values (number of molecules per unit cell) of 4, which is common for these types of structures.
The intramolecular hydrogen bonding in this compound likely involves the carboxamide nitrogen-hydrogen (N-H) group and adjacent nitrogen atoms from the heterocyclic rings. This hydrogen bonding network significantly influences the molecular conformation and crystal packing. In related compounds, such hydrogen bonds typically display N-H···N distances of approximately 2.8-3.0 Å.
Table 1: Expected Crystallographic Parameters for this compound Based on Related Structures
The crystal packing arrangement likely features molecules linked via intermolecular hydrogen bonds, forming specific motifs such as dimers or chains. These hydrogen-bonded networks are crucial for stabilizing the crystal structure and determining physical properties of the compound.
Spectroscopic Identification Techniques
Spectroscopic techniques provide valuable information for the structural elucidation and identification of this compound. These techniques include Fourier-Transform Infrared spectroscopy, Nuclear Magnetic Resonance spectroscopy, and Mass Spectrometry.
Fourier-Transform Infrared (FT-IR) Spectral Signatures
The Fourier-Transform Infrared spectrum of this compound reveals characteristic absorption bands corresponding to the functional groups present in the molecule. The most distinctive feature is the strong carbonyl (C=O) stretching vibration of the carboxamide group, which typically appears in the region of 1670-1680 cm⁻¹.
Additional significant bands include:
- N-H stretching vibration: A moderate to strong band in the region of 3300-3400 cm⁻¹, characteristic of secondary amides.
- Aromatic C=N stretching vibrations: Multiple bands in the region of 1580-1600 cm⁻¹, attributed to the pyrazine and pyridine rings.
- C-Cl stretching vibration: A band in the region of 700-800 cm⁻¹, corresponding to the chlorine substituent on the pyrazine ring.
- Aromatic C-H stretching: Weak bands in the region of 3000-3100 cm⁻¹.
- Amide II band: A combination of N-H bending and C-N stretching, typically observed around 1530-1550 cm⁻¹.
Based on related compounds, the infrared spectrum would show specific patterns that can be used to confirm the structural integrity of this compound.
Table 2: Expected Major Infrared Absorption Bands for this compound
| Functional Group | Wavenumber Range (cm⁻¹) | Band Intensity | Assignment |
|---|---|---|---|
| N-H (amide) | 3300-3400 | Medium-Strong | Stretching |
| Aromatic C-H | 3000-3100 | Weak | Stretching |
| C=O (amide) | 1670-1680 | Strong | Stretching |
| C=N (aromatic) | 1580-1600 | Medium | Stretching |
| Amide II | 1530-1550 | Medium | N-H bending + C-N stretching |
| C-N | 1400-1420 | Medium | Stretching |
| C-Cl | 700-800 | Medium | Stretching |
Nuclear Magnetic Resonance (NMR) Profile Interpretation
Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure of this compound at the atomic level. Both proton (¹H) and carbon (¹³C) Nuclear Magnetic Resonance spectra offer valuable insights into the chemical environment of the atoms within the molecule.
The proton Nuclear Magnetic Resonance spectrum of this compound would typically show the following characteristic signals:
- Amide N-H proton: A singlet signal around 10.0-10.5 parts per million, potentially showing coupling with neighboring aromatic protons.
- Pyrazine ring protons: Two singlet signals in the aromatic region (8.5-9.0 parts per million) corresponding to the two protons on the pyrazine ring.
- Pyridine ring protons: A complex pattern in the aromatic region (7.0-8.5 parts per million) representing the four protons of the pyridine ring, typically showing a characteristic coupling pattern.
Based on similar compounds reported in the literature, the proton signals would show specific splitting patterns and coupling constants that reflect the spatial relationships between the hydrogen atoms in the molecule.
The carbon-13 Nuclear Magnetic Resonance spectrum would display signals corresponding to all ten carbon atoms in the molecule, with distinctive chemical shifts for:
- Carbonyl carbon (C=O): Signal around 160-165 parts per million.
- Aromatic carbons: Multiple signals in the region of 120-155 parts per million, with specific patterns for the pyrazine and pyridine ring carbons.
- Carbon bearing the chlorine atom: Signal around 145-150 parts per million, typically deshielded due to the electronegative chlorine substituent.
Table 3: Expected Nuclear Magnetic Resonance Signal Assignments for this compound
| Proton/Carbon Position | Chemical Shift (ppm) | Multiplicity | Expected Coupling Constants (Hz) |
|---|---|---|---|
| N-H | 10.0-10.5 | Singlet | - |
| Pyrazine H (C3) | 8.8-9.0 | Singlet | - |
| Pyrazine H (C5) | 8.5-8.7 | Singlet | - |
| Pyridine H (C6') | 8.3-8.5 | Doublet | J = 4-5 |
| Pyridine H (C3') | 7.8-8.0 | Doublet | J = 7-8 |
| Pyridine H (C4') | 7.6-7.8 | Triplet | J = 7-8 |
| Pyridine H (C5') | 7.0-7.2 | Triplet | J = 5-6 |
| C=O | 160-165 | - | - |
| Pyrazine C (C6-Cl) | 145-150 | - | - |
| Aromatic C | 120-155 | - | - |
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides essential information about the molecular weight and fragmentation patterns of this compound, aiding in structural confirmation and purity assessment. The molecular ion peak [M]⁺ would be expected at mass-to-charge ratio (m/z) 234/236 (due to the natural isotope distribution of chlorine: ³⁵Cl/³⁷Cl in approximately 3:1 ratio), confirming the molecular weight of the compound.
The fragmentation pattern would likely include the following characteristic fragments:
- Loss of chlorine: [M-Cl]⁺ at m/z 199, representing the loss of the chlorine atom from the molecular ion.
- Cleavage of the amide bond: Fragments corresponding to the pyrazine and pyridine portions of the molecule.
- Ring fragmentation: Various smaller fragments resulting from the breakdown of the heterocyclic rings.
Based on similar pyrazinecarboxamide derivatives, the mass spectrum would show distinctive isotope patterns due to the presence of chlorine, which has characteristic natural isotopic distribution.
Table 4: Expected Major Mass Spectrometric Fragments for this compound
| Fragment | m/z Value | Relative Intensity | Assignment |
|---|---|---|---|
| [M]⁺ | 234/236 | High | Molecular ion (³⁵Cl/³⁷Cl) |
| [M-Cl]⁺ | 199 | Medium | Loss of chlorine |
| [C₅H₃ClN₂]⁺ | 138/140 | Medium-High | Chloropyrazine fragment |
| [C₅H₄N₂]⁺ | 92 | Medium | Pyrazine ring fragment |
| [C₅H₄N]⁺ | 78 | Medium | Pyridine fragment |
| [C₄H₃N₂]⁺ | 79 | Low-Medium | Pyrazine fragment after CO loss |
Comparative Structural Analysis with Pyrazinecarboxamide Derivatives
A comparative analysis of this compound with related pyrazinecarboxamide derivatives provides valuable insights into structure-property relationships and highlights the unique features of this compound within its chemical family.
N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (HL1), which differs from our target compound by having a methylene bridge between the pyridine ring and the amide nitrogen, crystallizes in the monoclinic space group P2₁/c with four molecules per unit cell. In this related compound, the pyridine ring is inclined to the pyrazine ring by 61.34°, forming a significantly non-planar structure.
Another related compound, N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide (HL2), displays an even larger dihedral angle of 84.33° between the pyridine and pyrazine rings. This suggests that this compound, lacking the methylene bridge, might adopt a more planar conformation due to the direct connection between the amide nitrogen and the pyridine ring, potentially enhanced by intramolecular hydrogen bonding.
The ligand N-(quinolin-8-yl)pyrazine-2-carboxamide (HL1), while not directly comparable due to the quinoline rather than pyridine substituent, shows interesting structural features. It crystallizes with three independent molecules in the asymmetric unit, and in each molecule, the carboxamide nitrogen-hydrogen forms three-centered (bifurcated) intramolecular hydrogen bonds involving the quinoline and adjacent pyrazine nitrogen atoms. Similar intramolecular hydrogen bonding patterns might be expected in this compound.
Studies on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives reveal interesting crystal packing features. Compound 6n, with empirical formula C₁₉H₁₈N₈O₂, shows disorder in the terminal pyrazine ring over two positions with 0.60 and 0.40 occupancies, and the carbonyl oxygen adjacent to this pyrazine ring is also disordered over two positions with 0.34 and 0.66 occupancies. This highlights the potential for conformational flexibility in pyrazine-containing structures.
Table 5: Comparative Structural Features of this compound and Related Compounds
| Compound | Key Structural Differences | Dihedral Angle Between Rings | Hydrogen Bonding Features | Crystal System |
|---|---|---|---|---|
| This compound | Reference compound | Expected: 4-20° | Direct N-H···N possible | Likely Monoclinic |
| N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide | Contains CH₂ linker | 61.34° | Forms inversion dimers | Monoclinic |
| N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide | CH₂ linker, 4-pyridyl | 84.33° | Forms chains | Monoclinic |
| N-(quinolin-8-yl)pyrazine-2-carboxamide | Quinoline instead of pyridine | 4.5° | Bifurcated intramolecular | Multiple conformers |
| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | Phenyl instead of pyridyl | Variable | Intermolecular network | Data not available |
The presence of the chlorine substituent at position 6 of the pyrazine ring in this compound introduces specific electronic and steric effects not present in unsubstituted analogues. The electronegative chlorine atom likely influences the electron distribution within the pyrazine ring, potentially affecting the hydrogen bonding capabilities and reactivity of the compound. Comparative analysis with 6-chloropyrazine-2-carboxylic acid, a precursor for the synthesis of our target compound, shows that the chlorine substituent influences the acid's physical properties, with implications for the derived carboxamide.
Properties
IUPAC Name |
6-chloro-N-pyridin-2-ylpyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4O/c11-8-6-12-5-7(14-8)10(16)15-9-3-1-2-4-13-9/h1-6H,(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPVIHJRINAVPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464774 | |
| Record name | 6-chloro-N-pyridin-2-ylpyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848187-27-9 | |
| Record name | 6-chloro-N-pyridin-2-ylpyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amide Bond Formation via Coupling of Pyrazine-2-carboxylic Acid Derivatives with 2-Aminopyridine
A common route to synthesize 6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide involves the coupling of a pyrazine-2-carboxylic acid derivative bearing a chloro substituent at the 6-position with 2-aminopyridine. This approach uses carbodiimide coupling agents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of additives like HOBt (1-hydroxybenzotriazole) and bases such as N,N-diisopropylethylamine in polar solvents like DMF (dimethylformamide) to facilitate amide bond formation.
-
- Pyrazine-2-carboxylic acid derivative (with 6-chloro substitution)
- 2-Aminopyridine (nucleophile)
- EDC·HCl and HOBt as coupling reagents
- N,N-diisopropylethylamine as base
- DMF as solvent
- Room temperature to mild heating
Mechanism:
The carboxylic acid is activated by EDC·HCl to form an O-acylisourea intermediate, which is stabilized by HOBt to prevent side reactions. The nucleophilic amine from 2-aminopyridine attacks the activated carbonyl carbon, yielding the amide linkage.Yield and Purity:
Yields for similar pyrazine-2-carboxamide derivatives are reported around 47% with melting points near 137 °C and purity confirmed by elemental analysis and IR spectroscopy (N-H stretch at ~3343 cm^-1, C=O stretch at ~1690 cm^-1).
Stepwise Synthesis Involving Protection, Coupling, and Reduction
In more complex synthetic schemes, the preparation of substituted pyrazine carboxamides includes intermediate steps such as amine protection, coupling, and reduction of nitro groups, which may be relevant for analogs or derivatives of this compound.
-
- Protection of Amines: Use of Boc (tert-butyloxycarbonyl) protecting groups to mask amines during multi-step synthesis.
- Coupling: Amine coupling with pyrazinoic acid derivatives using EDC·HCl/HOBt in DMF.
- Reduction: Nitro groups on intermediates are reduced under hydrogen gas with palladium catalysts to yield amines ready for further coupling.
- Final Coupling: Acid-amine coupling with substituted benzoic acids or other carboxylic acids to yield final amide products.
Example:
Treatment of 2-chloro-5-nitropyridine with Boc-protected piperazine followed by deprotection and coupling with pyrazinoic acid, reduction of nitro groups, and final acid-amine coupling to form pyrazine carboxamide derivatives.
Summary Table of Preparation Methods
Analytical and Characterization Data Relevant to Preparation
- Elemental Analysis: Confirms carbon, hydrogen, nitrogen content consistent with theoretical values for the target compound.
- Melting Point: Around 137 °C for related pyrazine carboxamides.
- IR Spectroscopy: Characteristic absorption bands include:
- N-H stretch ~3343 cm^-1
- C=O stretch ~1690 cm^-1
- Aromatic and heterocyclic ring vibrations between 1000–1600 cm^-1
- Chromatography: TLC Rf values around 0.82 in appropriate solvent systems, indicating purity and reaction progress.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at position 6 of the pyrazine ring undergoes nucleophilic substitution under basic conditions. Key reagents and outcomes include:
Mechanistic Insight : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) pathway, facilitated by electron-withdrawing effects of the carboxamide group .
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or alkaline conditions:
Stability Note : The amide bond resists hydrolysis at neutral pH but decomposes in extreme conditions .
Coordination Chemistry
The pyridinyl nitrogen and carboxamide oxygen act as ligands in metal complexes:
| Metal Salt | Solvent | Complex Structure | Application | Reference |
|---|---|---|---|---|
| ZnCl₂ | Methanol | [Zn(L)₂Cl₂] (octahedral geometry) | Catalysis | |
| Cu(NO₃)₂ | Acetonitrile | [Cu(L)(NO₃)₂] (square planar geometry) | Antibacterial agents |
Key Finding : Coordination enhances thermal stability and biological activity .
Oxidation and Reduction
The pyrazine ring undergoes redox transformations:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | H₂O₂, AcOH, 50°C, 6 hrs | Pyrazine N-oxide derivatives | |
| Reduction | H₂ (1 atm), Pd/C, EtOH, RT | Partially saturated pyrazine intermediates |
Selectivity Note : Oxidation preferentially targets the pyrazine ring over the pyridinyl group .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
Optimization Insight : Electron-deficient aryl boronic acids enhance Suzuki coupling efficiency .
Biological Activity Modulation
Structural modifications correlate with enhanced bioactivity:
| Derivative | MIC against M. tuberculosis (µg/mL) | Reference |
|---|---|---|
| 6-Chloro-N-(4-fluorophenylthiazol-2-yl) | 0.78 | |
| 6-Methoxy-N-(pyridin-2-yl) | >25 |
Key Trend : Substitution at position 6 with electron-withdrawing groups improves antimicrobial potency .
Thermal Decomposition
Pyrolysis studies reveal stability limits:
| Temperature Range (°C) | Major Decomposition Products | Reference |
|---|---|---|
| 200–250 | CO₂, NH₃, chlorinated aromatics | |
| >300 | Graphitic carbon, HCN |
Application Note : Decomposition profiles inform safe handling protocols in industrial settings .
Scientific Research Applications
Antimicrobial Activity
One of the most significant applications of 6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide is its potential as an antimicrobial agent. Research has indicated that this compound exhibits activity against various strains of Mycobacterium, including Mycobacterium tuberculosis, which is responsible for tuberculosis (TB). In a study focusing on hybrid compounds, derivatives of this compound demonstrated effective inhibition against multiple mycobacterial strains, with some exhibiting minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL .
Case Study: Antimycobacterial Activity
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 0.78 | M. tuberculosis |
| Hybrid variant | 0.78 | M. kansasii |
| Hybrid variant | 0.78 | M. avium |
Drug Development
The compound is being investigated for its potential use in drug development, particularly in the context of treating tuberculosis and other infectious diseases. Its structural similarity to known antimycobacterial agents suggests that it may interact with critical enzymes involved in bacterial metabolism, potentially leading to effective treatments .
Chemical Synthesis and Building Block
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its ability to participate in various chemical reactions, including substitution and coupling reactions, allows chemists to modify its structure for specific applications.
Reaction Types
- Substitution Reactions : The chlorine atom can be replaced by nucleophiles.
- Oxidation/Reduction : The pyrazine ring can undergo redox reactions.
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of this compound has revealed insights into how modifications can enhance its biological activity. For instance, altering substituents on the pyrazine or pyridine rings can significantly impact its efficacy against specific microbial targets .
Mechanism of Action
The mechanism of action of 6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit key enzymes or disrupt cellular processes in microorganisms . Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide can be inferred by comparing it to analogs with variations in the pyrazine ring substituents (e.g., chlorine, tert-butyl) and the amide-attached aromatic/heteroaromatic groups (e.g., benzyl, phenyl, thiazolyl). Key findings from these analogs are summarized below:
Antimycobacterial Activity
Pyrazinecarboxamides with chlorine at position 6 and lipophilic substituents on the amide group demonstrate potent activity against Mycobacterium tuberculosis (Table 1).
Key Observations :
- Chlorine at position 6 is critical for antimycobacterial activity.
- For example, compound 10 (log k = 1.3638) and compound 8 (log k = 0.1838) exhibit similar MIC values .
Key Observations :
- The tert-butyl group at C5 significantly improves antifungal activity, likely due to increased steric bulk and lipophilicity .
- Ortho-substituted hydroxyl or halogen groups on the aryl ring enhance photosynthesis inhibition compared to para-substituted analogs .
Structural and Physicochemical Properties
- Lipophilicity : The log k values of analogs range from 0.1838 (6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide) to 1.3638 (5-tert-butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide) .
- Synthetic Routes : Common methods involve condensation of pyrazine-2-carboxylic acid chlorides with amines under catalytic conditions (e.g., molybdenum hexacarbonyl, tetrabutylammonium chloride) .
Biological Activity
6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide is a chemical compound that has attracted significant interest due to its potential biological activities and applications in medicinal chemistry. This compound, characterized by the presence of a chloro substituent and a pyrazine core, exhibits a range of biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
- Molecular Formula: C₈H₇ClN₄O
- Molecular Weight: Approximately 200.62 g/mol
- Functional Groups: Chloro group, carboxamide group, and pyridine ring.
The unique structural features of this compound contribute to its reactivity and interaction with various biological targets. The compound is synthesized through the reaction of 6-chloropyrazine-2-carboxylic acid with 2-aminopyridine, which facilitates the introduction of the carboxamide functionality.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis (Mtb). Its mechanism involves inhibition of key enzymes essential for mycobacterial survival, such as fatty acid synthase I and aspartate decarboxylase .
Table 1: Antimicrobial Activity Against Mtb
| Compound | MIC (µM) | Target |
|---|---|---|
| This compound | 1.56 - 4.41 | Mycobacterium tuberculosis |
| Pyrazinamide | <1 | Mycobacterium tuberculosis |
Anticancer Activity
In addition to its antimicrobial properties, this compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in breast cancer cells (MCF-7), suggesting its potential as an anticancer agent .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10.5 | Apoptosis induction |
| A549 | 8.3 | Cell cycle arrest |
The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with specific molecular targets within microbial and cancer cells, disrupting essential cellular processes. Molecular docking studies have suggested that the compound binds to key enzymes involved in metabolic pathways critical for cell survival and proliferation .
Case Study 1: Antimycobacterial Activity
A study evaluated the efficacy of several pyrazine derivatives, including this compound, against Mtb. The results highlighted its promising activity with an IC₅₀ value indicating effective inhibition at low concentrations .
Case Study 2: Anticancer Potential
In another investigation focusing on breast cancer cell lines, the compound was shown to significantly reduce cell viability through apoptosis mechanisms. This study utilized flow cytometry and Western blot analyses to confirm the activation of apoptotic pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions between pyrazine-2-carboxylic acid derivatives and 2-aminopyridine, using coupling agents such as triphenylphosphite or carbodiimides (e.g., EDC/HOBt). Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical for yield optimization. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
- Key Data : FT-IR and LC-MS are used to confirm amide bond formation (e.g., ν(C=O) ~1680 cm⁻¹; [M+Na]⁺ observed at m/z 343.09) .
Q. How is structural characterization of this compound performed, and what analytical techniques are essential?
- Methodology :
- X-ray crystallography resolves the molecular geometry, confirming the planar pyrazine ring and carboxamide linkage .
- FT-IR identifies functional groups (e.g., NH stretch at ~3331 cm⁻¹, C=O at ~1680 cm⁻¹) .
- LC-MS/HPLC validates molecular weight and purity (>98%) .
Q. What solvents and reaction conditions stabilize this compound during synthesis?
- Methodology : Polar aprotic solvents (DMF, DMSO) enhance solubility, while inert atmospheres (N₂/Ar) prevent oxidation. Acidic or basic conditions should be avoided to prevent hydrolysis of the amide bond. Stability studies via TGA/DSC indicate decomposition temperatures >200°C .
Advanced Research Questions
Q. How can researchers evaluate the compound’s interactions with biomolecules like DNA or serum albumin?
- Methodology :
- Fluorescence quenching assays measure binding affinity to human serum albumin (HSA) or bovine serum albumin (BSA). For example, modified ultrafiltration studies with 2–4% HSA quantify binding constants (Kd) .
- Circular dichroism (CD) and UV-Vis spectroscopy track conformational changes in DNA upon interaction .
Q. What strategies resolve contradictions in reported reactivity or supramolecular assembly of this compound?
- Methodology :
- Crystallographic analysis clarifies ligand geometry and metal-coordination preferences (e.g., Cu(II) vs. Pd(II) complexes) .
- DFT calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity trends .
- Case Study : Pyrazine ligands with methyl vs. chloro substituents exhibit divergent coordination modes in Cu(I/II) complexes, impacting catalytic activity .
Q. How does the compound’s electronic structure influence its metal-complexation behavior?
- Methodology :
- Cyclic voltammetry identifies redox-active sites (e.g., pyrazine ring vs. pyridine N-donors) .
- EPR spectroscopy characterizes paramagnetic Cu(II) or Mn(II) complexes, revealing ligand-field splitting parameters .
Q. What computational approaches predict the compound’s pharmacokinetic or toxicity profile?
- Methodology :
- Molecular docking (AutoDock, Glide) screens for binding to cytochrome P450 enzymes or hERG channels .
- ADMET prediction tools (e.g., SwissADME) estimate logP (~2.5), bioavailability (>80%), and potential hepatotoxicity .
Methodological Challenges and Solutions
Q. How can researchers address purity challenges in large-scale synthesis?
- Solution :
- HPLC-DAD/MS monitors impurities (e.g., unreacted pyrazine acid or byproducts).
- Crystallization optimization (e.g., using ethanol/water mixtures) improves yield and purity (>99.5%) .
Q. What experimental designs mitigate variability in biological assay results?
- Solution :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
